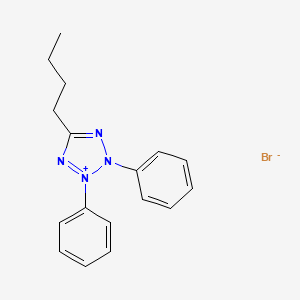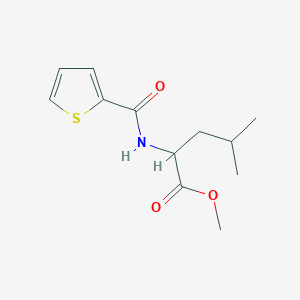
N-(1-methyl-3-phenylpropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-2-nitrobenzenesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NMS is a sulfonamide derivative that has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in various fields of research.
Mechanism of Action
The exact mechanism of action of NMS is not fully understood, but it is believed to act as a sigma receptor agonist, which means that it binds to and activates sigma receptors. This activation leads to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
NMS has been found to have a wide range of biochemical and physiological effects, including:
1. Modulation of neurotransmitter release: NMS has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes such as mood regulation, pain perception, and cognition.
2. Inhibition of ion channels: NMS has been found to inhibit various ion channels such as voltage-gated calcium channels and NMDA receptors, which are involved in various physiological processes such as neuronal excitability and synaptic plasticity.
3. Anti-inflammatory effects: NMS has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
NMS has several advantages as a research tool, including its high affinity for sigma receptors, its ability to modulate neurotransmitter release, and its anti-inflammatory effects. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on NMS, including:
1. Identification of new sigma receptor ligands: Further research is needed to identify new sigma receptor ligands that have higher affinity and selectivity than NMS.
2. Development of new therapeutic agents: NMS has potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to develop new therapeutic agents based on NMS.
3. Understanding the mechanism of action: Further studies are needed to fully understand the mechanism of action of NMS and its effects on various physiological processes.
4. Investigation of potential side effects: Further studies are needed to investigate the potential side effects of NMS and its toxicity in vivo.
Conclusion:
In conclusion, N-(1-methyl-3-phenylpropyl)-2-nitrobenzenesulfonamide, or NMS, is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for sigma receptors and to modulate neurotransmitter release, inhibit ion channels, and have anti-inflammatory effects. Although there are some limitations to its use, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
NMS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for sigma receptors, which are a class of receptors that are involved in various physiological processes such as pain perception, mood regulation, and cognition.
properties
IUPAC Name |
2-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(11-12-14-7-3-2-4-8-14)17-23(21,22)16-10-6-5-9-15(16)18(19)20/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPUSZOYWFMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3982170.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3982177.png)




![3-[3-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3982216.png)
